1-CYCLOPROPYL-2-SULFANYL-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Overview
Description
1-CYCLOPROPYL-2-SULFANYL-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a useful research compound. Its molecular formula is C15H10F3N3OS2 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-cyclopropyl-2-mercapto-7-(2-thienyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is 369.02173878 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound 1-cyclopropyl-2-mercapto-7-(2-thienyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one belongs to a class of chemicals known for their versatility in chemical synthesis and potential pharmacological applications. The synthesis of related thieno[2,3-d]pyrimidine derivatives involves cyclisation of esters or amides of 2-amino-thiophene-3-carboxylic acids, either directly with thiourea or via reaction with isothiocyanates to form N,N′-disubstituted thioureas as intermediates (Sauter & Deinhammer, 1973). This process highlights the compound's foundational role in creating a wide array of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which are of interest due to their diverse biological activities.
Pharmacological Screening Potential
Compounds structurally related to 1-cyclopropyl-2-mercapto-7-(2-thienyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one have been synthesized and evaluated for various pharmacological properties. For instance, derivatives of thieno [2, 3-d] pyrimidin-4(3H)-one have exhibited significant analgesic, anti-inflammatory, and antimicrobial activities, suggesting their potential as leads for developing new therapeutic agents (Devani et al., 1976). The exploration of these compounds in pharmacological screenings is crucial for identifying novel drug candidates with improved efficacy and safety profiles.
Innovative Synthetic Routes
Recent advances in the synthesis of thieno[2,3-d]pyrimidine derivatives, including those structurally similar to 1-cyclopropyl-2-mercapto-7-(2-thienyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one, have led to the development of innovative synthetic routes that enhance the efficiency and diversity of pharmaceutical compound libraries. For example, the microwave-assisted synthesis of novel thiadiazolothienopyrimidines from related precursors has demonstrated the potential for rapid and efficient generation of complex molecules with diverse pharmacological activities (Prasad et al., 2007). These advancements in synthetic chemistry are instrumental in accelerating the discovery and development of new drugs.
Biological Activity and Drug Development
The structural features of 1-cyclopropyl-2-mercapto-7-(2-thienyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one and its derivatives make them attractive targets for developing novel therapeutic agents. Research on related compounds has demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. This diversity underscores the potential of these compounds in drug development programs aimed at treating various diseases and conditions with unmet medical needs (Srivastava & Das, 2009).
Properties
IUPAC Name |
1-cyclopropyl-2-sulfanylidene-7-thiophen-2-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3OS2/c16-15(17,18)8-6-9(10-2-1-5-24-10)19-12-11(8)13(22)20-14(23)21(12)7-3-4-7/h1-2,5-7H,3-4H2,(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLLJPAUTQCGAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C(=CC(=N3)C4=CC=CS4)C(F)(F)F)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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